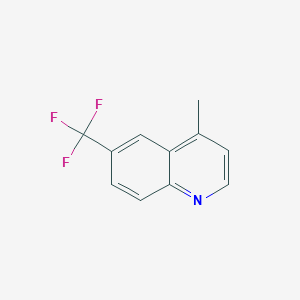

4-Methyl-6-(trifluoromethyl)quinoline

Description

Significance of the Quinoline (B57606) Scaffold in Contemporary Chemical Sciences

The quinoline scaffold, a bicyclic aromatic heterocycle consisting of a benzene (B151609) ring fused to a pyridine (B92270) ring, is a cornerstone in the design and discovery of biologically active compounds. nih.govnih.govtandfonline.com Its prevalence in a wide array of natural products, particularly alkaloids, and its synthetic accessibility have established it as a "privileged structure" in medicinal chemistry. tandfonline.comnih.gov This designation reflects the ability of the quinoline nucleus to serve as a versatile template for interacting with a diverse range of biological targets, leading to a broad spectrum of pharmacological activities. nih.govnih.gov

The inherent chemical properties of the quinoline ring system, including its aromaticity, planarity, and the presence of a nitrogen atom which can act as a hydrogen bond acceptor, contribute to its ability to engage in various non-covalent interactions with biological macromolecules. orientjchem.org This has led to the development of numerous quinoline-based drugs with a wide range of therapeutic applications. biointerfaceresearch.comnumberanalytics.comontosight.ai

Table 1: Diverse Biological Activities of Quinoline Derivatives

| Biological Activity | Description |

| Anticancer | Quinoline derivatives have demonstrated the ability to inhibit cancer cell growth, suppress angiogenesis, and induce apoptosis. orientjchem.orgwisdomlib.org |

| Antimicrobial | The quinoline scaffold is a key component in various antibacterial and antifungal agents. wisdomlib.orgnih.govresearchgate.net |

| Antimalarial | Historically and currently, quinoline-based compounds are crucial in the treatment of malaria. biointerfaceresearch.comresearchgate.net |

| Anti-inflammatory | Certain quinoline derivatives exhibit significant anti-inflammatory properties. nih.govbiointerfaceresearch.com |

| Antiviral | The antiviral potential of quinoline derivatives has been explored against various viral pathogens. nih.govnih.gov |

| Cardiovascular | Some quinoline-based compounds have shown effects on the cardiovascular system. wisdomlib.orgnih.gov |

| Neuroprotective | There is growing interest in the neuroprotective effects of certain quinoline derivatives. ontosight.ai |

The adaptability of the quinoline scaffold allows for functionalization at various positions, enabling chemists to fine-tune the steric, electronic, and pharmacokinetic properties of the resulting molecules to optimize their biological activity and selectivity. orientjchem.org This versatility ensures that the quinoline ring will remain a central focus in the development of new therapeutic agents and functional materials. numberanalytics.com

Importance of Trifluoromethyl Moieties in Modern Chemical Design

The introduction of a trifluoromethyl (-CF3) group into organic molecules is a widely employed and highly effective strategy in modern chemical design, particularly in the pharmaceutical and agrochemical industries. mdpi.comwikipedia.orgjst.go.jp The unique properties of the trifluoromethyl moiety, stemming from the high electronegativity and small size of fluorine atoms, can profoundly influence the physicochemical and biological characteristics of a parent compound. mdpi.comnih.gov

One of the most significant impacts of trifluoromethylation is the enhancement of metabolic stability. mdpi.com The carbon-fluorine bond is exceptionally strong, making the -CF3 group resistant to oxidative metabolism, which can lead to an increased in vivo half-life of a drug candidate. mdpi.com Furthermore, the trifluoromethyl group is often used as a bioisostere for a methyl group or a chlorine atom, allowing for the strategic modification of a molecule's size, shape, and electronic properties. wikipedia.org

The strong electron-withdrawing nature of the trifluoromethyl group can significantly alter the acidity or basicity of nearby functional groups and influence the electronic properties of aromatic rings. mdpi.comwikipedia.org This can lead to enhanced binding affinity and selectivity for biological targets. mdpi.com

Table 2: Key Physicochemical Effects of the Trifluoromethyl Group

| Property | Effect of Trifluoromethyl Group | Rationale |

| Lipophilicity | Increases | The -CF3 group is highly lipophilic, which can improve membrane permeability and bioavailability. mdpi.comnih.gov |

| Metabolic Stability | Increases | The high strength of the C-F bond makes the group resistant to metabolic degradation. mdpi.com |

| Binding Affinity | Can enhance | The electron-withdrawing nature can improve interactions with biological targets. mdpi.com |

| Acidity/Basicity | Modulates | Can increase the acidity of nearby protons or decrease the basicity of adjacent nitrogen atoms. wikipedia.org |

The incorporation of trifluoromethyl groups has been a key factor in the success of numerous commercial drugs, highlighting the transformative impact of this functional group in medicinal chemistry. wikipedia.orgwikipedia.orgmdpi.com

Research Context of 4-Methyl-6-(trifluoromethyl)quinoline within the Field of Fluorinated Quinoline Chemistry

The field of fluorinated quinoline chemistry leverages the synergistic benefits of both the quinoline scaffold and fluorine substitution to create novel molecules with potentially superior properties. researchgate.net The introduction of fluorine atoms or fluorine-containing moieties, such as the trifluoromethyl group, into the quinoline ring system can significantly enhance biological activity and provide unique physicochemical characteristics. researchgate.net

Research in this area has led to the development of important therapeutic agents, including antimalarial and antibacterial drugs. researchgate.net The position and nature of the fluorine substitution on the quinoline ring are critical factors that determine the biological and chemical properties of the resulting compound.

Within this broader context, this compound emerges as a specific subject of interest. Its structure combines the quinoline core with a methyl group at the 4-position and a trifluoromethyl group at the 6-position. The methyl group can influence the molecule's steric profile and electronic properties, while the trifluoromethyl group at the 6-position on the benzene ring portion of the quinoline is expected to significantly impact its lipophilicity and metabolic stability.

The synthesis and study of compounds like this compound are driven by the pursuit of new chemical entities with tailored properties for various applications, including but not limited to, medicinal chemistry and materials science. chemimpex.com Research on related structures, such as other trifluoromethyl-substituted quinolines, has shown promising biological activities, providing a strong rationale for the investigation of this specific isomer. beilstein-archives.orgsmolecule.com The exploration of such fluorinated quinolines contributes to the fundamental understanding of structure-activity relationships and the development of new and effective chemical agents. mdpi.com

Structure

3D Structure

Properties

IUPAC Name |

4-methyl-6-(trifluoromethyl)quinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8F3N/c1-7-4-5-15-10-3-2-8(6-9(7)10)11(12,13)14/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZZYMAHXPPUHML-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C=C(C=CC2=NC=C1)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8F3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4 Methyl 6 Trifluoromethyl Quinoline and Analogues

General Synthetic Strategies for Quinoline (B57606) Ring Formation

The construction of the bicyclic quinoline scaffold can be achieved through several named reactions, each offering a unique pathway from readily available starting materials. These methods generally involve the condensation of an aniline derivative with a three-carbon component, followed by cyclization and aromatization.

Pfitzinger Condensation Approaches

The Pfitzinger reaction provides a route to quinoline-4-carboxylic acids from the condensation of isatin or its derivatives with a carbonyl compound in the presence of a base. To synthesize an analogue of 4-Methyl-6-(trifluoromethyl)quinoline using this method, one would start with an appropriately substituted isatin. The general mechanism involves the base-catalyzed opening of the isatin ring to form an isatoic acid intermediate, which then condenses with the carbonyl compound. Subsequent cyclization and dehydration yield the quinoline ring. While not a direct route to this compound itself, this method is valuable for producing quinoline-4-carboxylic acids which can be further modified.

Skraup and Doebner-Miller Methodologies

The Skraup synthesis is a classic method for producing quinolines by heating an aniline with glycerol, sulfuric acid, and an oxidizing agent. A variation of this is the Doebner-von Miller reaction, which utilizes α,β-unsaturated aldehydes or ketones in the presence of an acid catalyst. To synthesize this compound, one could envision the reaction of 4-(trifluoromethyl)aniline with crotonaldehyde. The reaction proceeds through a 1,4-addition of the aniline to the α,β-unsaturated carbonyl compound, followed by acid-catalyzed cyclization and oxidation to form the quinoline ring. The conditions for this reaction can be harsh, often requiring high temperatures and strong acids.

| Reactants | Catalyst/Reagents | Product | Ref. |

| Aniline, α,β-Unsaturated carbonyl compound | Lewis acids (e.g., SnCl₄, Sc(OTf)₃), Brønsted acids (e.g., p-TsOH, HClO₄) | Substituted quinoline | |

| 4-(Trifluoromethyl)aniline, Crotonaldehyde | HCl, ZnCl₂ | This compound (proposed) |

Friedländer and Combes Syntheses

The Friedländer synthesis is a versatile method that involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group, catalyzed by either acid or base. To obtain this compound via this route, 2-amino-5-(trifluoromethyl)acetophenone could be reacted with a compound that can provide the 4-methyl group, such as acetone or a related ketone. The reaction proceeds through an initial aldol-type condensation followed by cyclodehydration.

The Combes synthesis, on the other hand, involves the acid-catalyzed condensation of an aniline with a β-diketone. For the target molecule, 4-(trifluoromethyl)aniline would be reacted with pentane-2,4-dione (acetylacetone). The reaction first forms an enamine intermediate, which then undergoes acid-catalyzed cyclization and dehydration to yield the 2,4-dimethyl-6-(trifluoromethyl)quinoline. This highlights a key aspect of the Combes synthesis in providing polysubstituted quinolines. Studies have shown that the regioselectivity of the Combes synthesis with trifluoromethylated reactants can be influenced by the substituents on the aniline ring, potentially favoring the formation of either 2-CF₃ or 4-CF₃ quinolines.

| Reaction | Reactants | Catalyst | Product | Ref. |

| Friedländer | 2-Amino-5-(trifluoromethyl)acetophenone, Acetone | Acid or Base | 2,4-Dimethyl-6-(trifluoromethyl)quinoline | |

| Combes | 4-(Trifluoromethyl)aniline, Pentane-2,4-dione | H₂SO₄ | 2,4-Dimethyl-6-(trifluoromethyl)quinoline |

Conrad-Limpach Reactions

The Conrad-Limpach synthesis is a key method for the preparation of 4-hydroxyquinolines (4-quinolones). It involves the reaction of an aniline with a β-ketoester, such as ethyl acetoacetate. The reaction of 4-(trifluoromethyl)aniline with ethyl acetoacetate would proceed through an initial condensation to form a β-aminoacrylate, followed by thermal cyclization at high temperatures to yield 4-hydroxy-2-methyl-6-(trifluoromethyl)quinoline. This 4-hydroxyquinoline can then be converted to the corresponding 4-chloro derivative and subsequently reduced to afford this compound. The conditions for the thermal cyclization often require high-boiling solvents like Dowtherm A or mineral oil.

| Reactants | Conditions | Intermediate/Product | Ref. |

| 4-(Trifluoromethyl)aniline, Ethyl acetoacetate | 1. Condensation (lower temp.) 2. Thermal cyclization (high temp.) | 4-Hydroxy-2-methyl-6-(trifluoromethyl)quinoline |

Cyclization Reactions from Substituted Anilines and Carbonyl Compounds

Beyond the named reactions, a general and powerful strategy for quinoline synthesis involves the cyclization of substituted anilines with various carbonyl compounds. This broad category encompasses a range of reaction conditions and catalysts. For instance, the reaction of an aniline with an α,β-unsaturated ketone, as seen in the Doebner-von Miller reaction, is a prime example. Another approach is the electrophilic cyclization of N-(2-alkynyl)anilines, which can lead to various substituted quinolines under mild conditions. The synthesis of this compound can be envisioned through the reaction of 4-(trifluoromethyl)aniline with methyl vinyl ketone. This reaction would follow a similar pathway to the Doebner-von Miller synthesis, involving a Michael addition followed by cyclization and oxidation.

Introduction of Trifluoromethyl and Methyl Functionalities

The methyl and trifluoromethyl groups in this compound can be introduced either by starting with precursors already containing these substituents or by direct functionalization of a pre-formed quinoline ring.

The most common and efficient approach is to utilize starting materials that already possess the required functionalities. For the synthesis of this compound, this would involve using 4-(trifluoromethyl)aniline as the aniline component in one of the classical quinoline syntheses. The methyl group at the 4-position is then introduced by the choice of the carbonyl partner.

| Quinoline Synthesis Method | Aniline Precursor | Carbonyl Precursor | Resulting Quinoline Substitution |

| Doebner-von Miller | 4-(Trifluoromethyl)aniline | Crotonaldehyde | 4-Methyl-6-(trifluoromethyl) |

| Conrad-Limpach | 4-(Trifluoromethyl)aniline | Ethyl acetoacetate | 4-Hydroxy-2-methyl-6-(trifluoromethyl) |

| Friedländer | 2-Amino-5-(trifluoromethyl)acetophenone | Acetone | 2,4-Dimethyl-6-(trifluoromethyl) |

| Combes | 4-(Trifluoromethyl)aniline | Pentane-2,4-dione | 2,4-Dimethyl-6-(trifluoromethyl) |

Direct introduction of a trifluoromethyl group onto a pre-existing quinoline ring is also possible through various modern synthetic methods, although this is often less straightforward than incorporating it from the start. Similarly, a methyl group can be introduced at specific positions on the quinoline ring through various C-H activation or cross-coupling strategies, though achieving the desired regioselectivity can be challenging.

Regioselective Trifluoromethylation Techniques

The introduction of a trifluoromethyl (CF₃) group into a quinoline framework can dramatically alter its physicochemical and biological properties. chemrxiv.orgnih.gov Achieving regioselectivity in this process is a key synthetic challenge. Radical C-H trifluoromethylation is a common strategy, though it can sometimes lead to mixtures of regioisomers due to the high reactivity of the CF₃ radical. chemrxiv.org

One approach involves the direct C-H trifluoromethylation of a pre-formed quinoline ring. Radical trifluoromethylation allows for the introduction of the CF₃ group without the need for pre-functionalized substrates like organohalides. researchgate.net Reagents such as trifluoromethyl iodide (CF₃I) or copper-based trifluoromethylating agents (e.g., CF₃Cu) are employed. These methods often rely on generating a trifluoromethyl radical that then attacks the electron-deficient positions of the quinoline ring. The regioselectivity can be influenced by the reaction conditions and the electronic nature of the quinoline substrate. For instance, in the synthesis of related trifluoromethylated quinolines, α-CF₃-enamines have been used as precursors which react with 2-nitrobenzaldehydes, followed by reduction and intramolecular cyclization to yield 2-CF₃-3-arylquinolines. rsc.org

Another strategy is to incorporate the trifluoromethyl group into one of the starting materials before the quinoline ring is constructed. For example, 6-amino-4-(trifluoromethyl)quinolines have been synthesized via an electrophilic aromatic substitution reaction catalyzed by sulfuric acid, starting from trifluoromethyl-substituted enamino ketones. beilstein-archives.org This "building block" approach ensures the CF₃ group is positioned correctly from the outset.

| Trifluoromethylation Technique | Reagent Example | Key Features |

| Radical C-H Trifluoromethylation | CF₃I | Direct functionalization of the quinoline ring; regioselectivity can be a challenge. researchgate.net |

| Copper-Mediated Trifluoromethylation | CF₃Cu | Often used for cross-coupling reactions with halogenated quinolines. |

| Building Block Approach | Trifluoromethylated anilines or ketones | CF₃ group is incorporated into a starting material prior to cyclization, ensuring regioselectivity. beilstein-archives.org |

Strategic Methyl Group Incorporation

The placement of the methyl group at the C4 position of the quinoline ring is typically achieved by choosing appropriate starting materials for classic quinoline syntheses. The Doebner-von Miller and Skraup syntheses are prominent examples. nih.gov

In a Doebner-von Miller-type reaction, an α,β-unsaturated carbonyl compound (generated in situ from an aldehyde or ketone) reacts with an aniline. To obtain a 4-methylquinoline, crotonaldehyde or its precursor would be used. For this compound, the reaction would involve 4-(trifluoromethyl)aniline and a precursor to methyl vinyl ketone.

The Skraup synthesis, a related reaction, uses glycerol, which dehydrates to form acrolein in situ. nih.gov Modifications of this reaction can introduce substituents. For instance, using m-toluidine as the aniline component in a Skraup reaction has been shown to produce 7-methylquinoline, demonstrating how the aniline substituent pattern directs the final product structure. brieflands.com To synthesize this compound, one would start with 4-(trifluoromethyl)aniline and use a carbonyl compound that provides the C2-C3-C4 fragment with a methyl group at the C4 position.

A widely used method for forming 4-substituted quinolines is the Friedländer annulation, which involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group. nih.gov To synthesize this compound via this route, one could react a 2-amino-5-(trifluoromethyl)benzaldehyde or benzophenone with acetone or a related ketone under acidic or basic conditions.

| Synthetic Strategy | Key Reactants for this compound | Description |

| Doebner-von Miller Reaction | 4-(Trifluoromethyl)aniline + Methyl vinyl ketone precursor | Condensation and cyclization of an aniline with an α,β-unsaturated carbonyl. nih.gov |

| Friedländer Annulation | 2-Amino-5-(trifluoromethyl)benzaldehyde + Acetone | Base- or acid-catalyzed condensation of a 2-aminoaryl ketone/aldehyde with a compound containing an α-methylene group. nih.gov |

| Combes Quinoline Synthesis | 4-(Trifluoromethyl)aniline + Acetylacetone | Acid-catalyzed reaction of an aniline with a β-diketone. |

Catalytic Approaches in the Synthesis of this compound Derivatives

Modern synthetic chemistry heavily relies on catalytic methods to construct complex molecules efficiently and selectively. The synthesis of quinoline derivatives has benefited significantly from the development of various transition-metal-catalyzed reactions.

Palladium-Catalyzed Coupling Reactions

Palladium catalysis is a cornerstone of C-C bond formation. The Suzuki-Miyaura cross-coupling reaction is particularly valuable for synthesizing aryl-substituted quinolines. acs.orgresearchgate.netresearchgate.net This reaction involves the coupling of a haloquinoline with a boronic acid in the presence of a palladium catalyst and a base. wikipedia.org For instance, a 4-chloro-6-(trifluoromethyl)quinoline could be coupled with methylboronic acid, or a 4-methyl-6-bromoquinoline could be reacted with a trifluoromethyl-boron reagent, although the latter is less common. The Suzuki reaction is highly efficient and tolerates a wide range of functional groups. acs.orgorganic-chemistry.org

Hydrogenolysis, another palladium-catalyzed reaction, is a reduction process where a C-X bond (X = halogen, oxygen, etc.) is cleaved by hydrogen. In quinoline synthesis, this can be used to remove protecting groups or to convert a chloroquinoline to its parent quinoline. While less common for direct construction of the target molecule, it is a crucial tool in multi-step syntheses. For example, a benzyl ether protecting group on a quinoline precursor could be removed by hydrogenolysis over a palladium catalyst. Chemoselective transfer hydrogenation of the quinoline ring to form tetrahydroquinolines can also be achieved using reagents like Hantzsch ester, often avoiding the need for high-pressure hydrogen gas. rsc.org

| Reaction Type | Catalyst/Reagents | Application in Quinoline Synthesis |

| Suzuki-Miyaura Coupling | Pd(PPh₃)₄, Cs₂CO₃ | Arylation or alkylation of haloquinolines. acs.orgresearchgate.netwikipedia.org |

| Hydrogenolysis | Pd/C, H₂ | Removal of protecting groups; reduction of functional groups. rsc.orgresearchgate.netnih.gov |

Copper-Mediated Annulation and Cyclization Reactions

Copper catalysts offer a cost-effective and efficient alternative to palladium for certain transformations. Copper-mediated reactions have been developed for the synthesis of quinolines through various annulation and cyclization strategies. rsc.orgnih.govmdpi.comsemanticscholar.org These methods often involve the formation of C-N or C-C bonds to construct the heterocyclic ring.

One strategy involves a copper-catalyzed tandem reaction where ortho-halobenzaldehydes undergo Knoevenagel condensation followed by copper-catalyzed amination and intramolecular cyclization to yield substituted quinolines. rsc.orgsemanticscholar.org Another approach is the copper-catalyzed annulation of ketone oxime acetates with ortho-trifluoroacetyl anilines to produce 4-trifluoromethyl quinolines. mdpi.com Copper catalysts can also facilitate cascade reactions, such as the synthesis of quinoline-4-thiols from diaryliodonium salts, alkynyl sulfides, and nitriles. acs.org Furthermore, copper catalysis is effective in C(sp³)–H activation-radical addition–cyclization cascades to create N-fused quinoline systems. acs.org

| Reaction Type | Catalyst System | Description |

| Tandem Condensation/Cyclization | CuI / L-proline | Synthesis of 2-aminoquinolines from o-bromobenzaldehydes and active methylene nitriles. rsc.orgsemanticscholar.org |

| Annulation of Oxime Acetates | Cu(I) catalyst | Reaction of ketone oxime acetates with o-trifluoroacetyl anilines to give 4-trifluoromethyl quinolines. mdpi.com |

| C-H Annulation | Cu(OAc)₂ | Oxidative C-H annulation of quinolines with dichloroethane to form benzoquinoliziniums. acs.org |

| C-N Coupling/Annulation | Cu(II) / 2,2′-bipyridine | Synthesis of quinoline-indole hybrids from quinoline N-oxides and o-alkynylanilines. acs.org |

Lewis Acid Catalysis

Lewis acids are frequently employed in traditional quinoline syntheses like the Friedländer and Combes reactions to activate carbonyl groups and promote cyclization and dehydration steps. nih.gov While common Lewis acids like H₂SO₄ or polyphosphoric acid are often used, more specialized catalysts have been explored. For instance, B(C₆F₅)₃ has been used as a metal-free catalyst for the hydrogenative reduction of quinolines to tetrahydroquinolines using hydrosilanes. organic-chemistry.org Although direct evidence for Niobium Pentachloride (NbCl₅) in the synthesis of this compound is not prominent in the provided search results, Lewis acids of this type are known to catalyze Friedel-Crafts type reactions and other condensations that could be adapted for quinoline synthesis, potentially activating precursors for cyclization.

Ruthenium and Cobalt-Assisted C-H Activation

Ruthenium and cobalt catalysts have emerged as powerful tools for the C-H functionalization of heterocycles, including quinolines. researchgate.netnih.govresearchgate.netnih.govacs.orgrsc.orgmdpi.com These methods allow for the direct formation of new C-C or C-heteroatom bonds at positions that are typically unreactive, avoiding the need for pre-functionalized substrates.

Ruthenium catalysts, often in the form of [Ru(p-cymene)Cl₂]₂, can direct the oxidative annulation of N-substituted benzamides with alkynes, using an 8-aminoquinolinyl group as a bidentate directing group to form isoquinolones. nih.govacs.org Ruthenium has also been used to catalyze amidation reactions at the C8-methyl group of 8-methylquinolines via C(sp³)-H activation. researchgate.net

Cobalt catalysts, being more earth-abundant and less expensive than ruthenium or palladium, are increasingly used for C-H activation. researchgate.netshu.ac.uk High-valent cobalt(III) catalysts, such as Cp*Co(III) complexes, can catalyze the C-8 selective coupling of quinoline N-oxides with internal alkynes. researchgate.net Cobalt can also catalyze the conversion of diallylanilines to quinolines through a mechanism involving C-N and C-H activations. nih.gov

| Metal Catalyst | Reaction Type | Example |

| Ruthenium | Oxidative Annulation / C-H Activation | [Ru(p-cymene)Cl₂]₂ catalyzes the reaction of N-quinolin-8-yl-benzamides with alkynes. nih.govacs.org |

| Ruthenium | C(sp³)-H Amidation | [(p-cymene)RuCl₂]₂ catalyzes the amidation of 8-methylquinolines with azides. researchgate.net |

| Cobalt | C-H Activation / C-O Coupling | Cp*Co(III) catalyzes the C-8 selective coupling of quinoline N-oxides with alkynes. researchgate.net |

| Cobalt | Remote C-H Functionalization | Inexpensive Co(NO₃)₂·6H₂O can be used for the functionalization of 8-aminoquinoline compounds. shu.ac.uk |

Synthesis of Functionalized this compound Derivatives

Functionalization of the this compound core is essential for modulating its physicochemical properties and biological activity. This is typically achieved by introducing reactive functional groups onto the quinoline ring, which can then be elaborated into a variety of other moieties.

The synthesis of hydrazone, urea, and thiourea derivatives of this compound generally proceeds from an amino or carbohydrazide precursor. These functional groups provide a nucleophilic center for reaction with various electrophiles.

Hydrazones are typically formed through the condensation reaction of a quinoline-carbohydrazide with an appropriate aldehyde or ketone. For instance, 7-chloroquinoline-3-carbohydrazide can be prepared from the corresponding methyl carboxylate, providing a key intermediate for further derivatization humanjournals.com.

Urea and Thiourea analogues are synthesized by reacting an amino-substituted this compound with isocyanates or isothiocyanates, respectively beilstein-journals.org. This coupling reaction is a common and efficient method for creating these functionalities. An alternative approach involves using synthetic equivalents of isothiocyanates, such as N-thiocarbamoyl benzotriazoles, which can react with amines to form thioureas beilstein-journals.org. Mechanochemistry, specifically solid-state ball milling, has emerged as a solvent-free and often quantitative method for preparing ureas and thioureas, aligning with green chemistry principles beilstein-journals.org.

A general synthetic pathway for these derivatives is outlined below:

| Starting Material | Reagent | Product Class |

| This compound-X-NH₂ | Isocyanate (R-NCO) | Urea |

| This compound-X-NH₂ | Isothiocyanate (R-NCS) | Thiourea |

| This compound-X-CONHNH₂ | Aldehyde/Ketone | Hydrazone |

| This compound-X-NH₂ | Ethyl Chloroformate, then Hydrazine (B178648) Hydrate | Semicarbazide |

Note: "X" represents a direct bond or a linker on the quinoline core.

These reactions allow for the introduction of diverse substituents (R-groups), enabling the exploration of structure-activity relationships. For example, a series of ureido/thioureido derivatives possessing a hydrazone moiety were designed and synthesized to explore their biological activities nih.gov.

Schiff bases , characterized by an azomethine or imine group (–CH=N–), are readily synthesized via the condensation of a primary amine with an aldehyde or ketone researchgate.net. To prepare Schiff base derivatives of this compound, one of two primary routes can be employed:

Reaction of an amino-substituted this compound with a suitable aldehyde (e.g., a pyrazole-4-carbaldehyde) ekb.egresearchgate.net.

Reaction of a formyl-substituted (aldehyde-bearing) this compound with a primary amine (e.g., an amino-pyrazole).

These condensation reactions are typically carried out in a suitable solvent like ethanol, often with a catalytic amount of acid mdpi.com.

Pyrazole derivatives can be synthesized from the quinoline scaffold using several methods. One common approach involves the cyclization of a hydrazone intermediate. For example, a ketone-functionalized quinoline can first be converted to its hydrazone, which is then treated with a reagent like the Vilsmeier-Haack reagent (DMF–POCl₃) to construct the pyrazole ring researchgate.net.

The table below illustrates the reactants for forming these derivatives.

| Quinoline Precursor | Reagent | Resulting Derivative |

| Amino-4-methyl-6-(trifluoromethyl)quinoline | Pyrazole-4-carbaldehyde | Pyrazole-containing Schiff Base |

| Formyl-4-methyl-6-(trifluoromethyl)quinoline | 5-Aminopyrazole | Pyrazole-containing Schiff Base |

| Hydrazone of a quinoline ketone | Vilsmeier-Haack Reagent | Pyrazole |

The formation of the characteristic proton of the pyrazole ring can be confirmed by ¹H-NMR spectroscopy, typically appearing in the range of 8.5–8.57 ppm ekb.egekb.eg.

The functionalized derivatives described above serve as versatile intermediates for constructing more complex heterocyclic systems. Semicarbazone derivatives, for instance, are key precursors for synthesizing other heterocycles.

One notable example is the cyclization of quinoline-semicarbazones with reagents like thioglycolic acid or chloroacetyl chloride. nih.gov.

Reaction with thioglycolic acid can yield thiazolidinone-appended quinolines.

Reaction with chloroacetyl chloride can lead to the formation of azetidinone rings attached to the quinoline core nih.gov.

These cyclocondensation reactions significantly increase the structural complexity and offer access to novel chemical space. The synthesis of such multi-heterocyclic architectures is a powerful strategy in drug discovery to create molecules with unique three-dimensional shapes and functionalities.

Considerations for Scalable Synthetic Pathways and Green Chemistry Principles

Transitioning from laboratory-scale synthesis to large-scale industrial production requires careful consideration of efficiency, cost, safety, and environmental impact. Classical quinoline syntheses like the Skraup or Friedlander methods often involve harsh reagents, high temperatures, and long reaction times, which are undesirable for bulk production nih.goviipseries.org.

Green Chemistry Principles are increasingly being applied to the synthesis of quinoline derivatives to mitigate these issues. Key strategies include:

Alternative Energy Sources : The use of microwave and ultrasound irradiation can significantly reduce reaction times and improve yields nih.gov.

Solvent-Free Reactions : Mechanochemical methods, such as ball milling, have been successfully used for the synthesis of urea and thiourea derivatives without the need for bulk solvents beilstein-journals.org.

Benign Catalysts and Conditions : Researchers are developing metal-free synthetic conditions to avoid potentially toxic and expensive heavy metal catalysts dntb.gov.ua. The use of nanomaterial-based catalysts, such as silica-functionalized magnetic nanoparticles (Fe₃O₄@SiO₂), has been shown to enhance reaction yields and reduce reaction times in quinoline synthesis nih.gov. In one study, this catalytic approach doubled the reaction yield for the synthesis of 2-methyl-6-nitroquinoline nih.gov.

Scalability is directly linked to the efficiency and robustness of the synthetic route. One-pot syntheses, which combine multiple reaction steps into a single operation, are highly desirable as they reduce the need for intermediate purification steps, saving time, resources, and reducing waste nih.gov. The development of processes that utilize efficient and recyclable catalysts, like the aforementioned magnetic nanoparticles, is crucial for creating economically viable and sustainable large-scale production pathways for this compound and its derivatives nih.gov.

Advanced Characterization Techniques for 4 Methyl 6 Trifluoromethyl Quinoline and Its Derivatives

Spectroscopic Elucidation of Molecular Structure

Spectroscopy is the cornerstone for the structural elucidation of novel and known chemical entities. By probing the interaction of molecules with electromagnetic radiation, techniques like NMR, FT-IR, Mass Spectrometry, and UV-Vis spectroscopy provide detailed information about the connectivity of atoms, the nature of functional groups, and the electronic transitions within the molecule.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of quinoline (B57606) derivatives in solution. ¹H-NMR provides information on the number and environment of protons, while ¹³C-NMR details the carbon framework.

In derivatives of 4-Methyl-6-(trifluoromethyl)quinoline, the aromatic protons on the quinoline core typically appear in the downfield region of the ¹H-NMR spectrum, generally between 7.5 and 8.5 ppm. wiley-vch.de The methyl group at the C4 position would be expected to produce a singlet in the upfield region, around 2.7-2.8 ppm. wiley-vch.de

The ¹³C-NMR spectrum provides further structural confirmation. The carbon of the trifluoromethyl (-CF3) group is particularly characteristic, often appearing as a quartet due to coupling with the three fluorine atoms (¹JCF), with a chemical shift of approximately 123-124 ppm. beilstein-archives.org The methyl group carbon typically resonates around 25 ppm. wiley-vch.de For instance, in the closely related compound 2-Methyl-4,6-bis(trifluoromethyl)quinoline , the methyl group appears at 25.4 ppm. wiley-vch.de

¹⁹F-NMR is also highly informative for fluorinated compounds, with the -CF3 group at the C6 position expected to show a sharp singlet. In various 6-chloro-4-(trifluoromethyl)quinoline derivatives, this signal is observed at approximately -62 ppm. wiley-vch.de

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ¹H | 8.37 | s | H-5 |

| ¹H | 8.22 | d | H-8 |

| ¹H | 7.95 | dd | H-7 |

| ¹H | 7.69 | s | H-3 |

| ¹H | 2.85 | s | 2-CH₃ |

| ¹³C | 161.0 | s | C-2 |

| ¹³C | 149.5 | s | C-8a |

| ¹³C | 135.1 | s | C-4 |

| ¹³C | 130.7 | s | C-7 |

| ¹³C | 129.0 | q | C-6 |

| ¹³C | 125.8 | q | 6-CF₃ |

| ¹³C | 123.6 | q | 4-CF₃ |

| ¹³C | 122.9 | s | C-5 |

| ¹³C | 121.6 | s | C-4a |

| ¹³C | 120.5 | s | C-3 |

| ¹³C | 25.4 | s | 2-CH₃ |

| ¹⁹F | -61.8 | s | 4-CF₃ |

| ¹⁹F | -62.9 | s | 6-CF₃ |

Data for 2-Methyl-4,6-bis(trifluoromethyl)quinoline in CDCl₃. wiley-vch.de

FT-IR spectra of quinoline derivatives show characteristic bands for the aromatic system. The C-H stretching vibrations of the aromatic rings typically appear in the 3100-3000 cm⁻¹ region. dergipark.org.tr The C=C and C=N stretching vibrations within the quinoline ring are observed in the 1620-1450 cm⁻¹ range. wiley-vch.dedergipark.org.tr

The trifluoromethyl group gives rise to very strong and characteristic C-F stretching absorptions, which are typically found in the 1350-1100 cm⁻¹ region. For example, in a detailed study of 4-Amino-2-methyl-8-(trifluoromethyl)quinoline , the C-F stretching vibration was assigned to a band at 1117 cm⁻¹, while symmetric and asymmetric CF₃ stretching modes were identified at higher frequencies. dergipark.org.tr The methyl group has its own characteristic vibrations, including symmetric and asymmetric stretching modes near 2950 cm⁻¹ and bending modes around 1450-1375 cm⁻¹. researchgate.net

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3072 | Medium | Aromatic C-H Stretch |

| 1622 | Strong | C=C/C=N Ring Stretch |

| 1479 | Strong | C=C/C=N Ring Stretch |

| 1319 | Very Strong | C-F Stretch (of CF₃) |

| 1284 | Very Strong | C-F Stretch (of CF₃) |

| 1264 | Very Strong | C-F Stretch (of CF₃) |

Data for 2-Methyl-4,6-bis(trifluoromethyl)quinoline. wiley-vch.de

Mass spectrometry (MS) is a powerful technique for determining the molecular weight and elemental composition of a compound. High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, allowing for the unambiguous determination of a compound's molecular formula. beilstein-archives.org

In the electron ionization (EI) mass spectrum of a quinoline derivative, the molecular ion peak (M⁺) is typically prominent. For 2-Methyl-4,6-bis(trifluoromethyl)quinoline , the molecular ion is observed at a mass-to-charge ratio (m/z) of 279. wiley-vch.de The fragmentation pattern can provide clues to the structure; common fragmentation pathways for quinolines involve the loss of small, stable molecules or radicals. The presence of the trifluoromethyl group can lead to characteristic fragmentation involving the loss of CF₃ or related fragments.

HRMS is routinely used to confirm the identity of newly synthesized derivatives. For example, the calculated mass for the protonated molecule [M+H]⁺ of a Schiff base derivative, (E)-5-Methoxy-2-(((2-phenyl-4-(trifluoromethyl)quinolin-6-yl)imino)methyl)phenol , was found to be 383.1002, closely matching the experimentally observed value of 383.0997, confirming its elemental composition of C₂₁H₁₃F₃N₂O₂. beilstein-archives.org

| Compound | Ionization Mode | [M]⁺ or [M+H]⁺ | Formula | Calculated Mass | Found Mass |

| 2-Methyl-4,6-bis(trifluoromethyl)quinoline | EI | M⁺ | C₁₂H₇F₆N | 279.0483 | 279.0492 |

| 6-Methoxy-2-methyl-4-(trifluoromethyl)quinoline | EI | M⁺ | C₁₂H₁₀F₃NO | 241.0714 | 241.0708 |

Data from various trifluoromethylquinoline derivatives. wiley-vch.de

UV-Vis absorption and photoluminescence (fluorescence) spectroscopy provide insights into the electronic structure of molecules. The absorption spectra of quinoline derivatives typically exhibit multiple bands in the UV region (250-400 nm), which are attributed to π → π* electronic transitions within the aromatic quinoline ring system. nih.gov

The position and intensity of these absorption bands are sensitive to the substitution pattern on the quinoline core. Electron-withdrawing groups like -CF₃ and electron-donating groups can shift the absorption maxima. Studies on Schiff bases derived from 6-amino-4-(trifluoromethyl)quinolines show that transitions above 350 nm can be attributed to n → π* transitions associated with the imine moiety, often involving intramolecular charge transfer (ICT). nih.gov

Many quinoline derivatives are also fluorescent, emitting light after being excited by UV radiation. The emission spectra provide information about the energy of the excited state. For example, Schiff base derivatives of 6-amino-4-(trifluoromethyl)quinoline exhibit emission in the blue region of the spectrum (around 480-490 nm) with quantum yields that can be quite high, indicating they are efficient fluorophores. beilstein-archives.orgbeilstein-archives.org

| Solvent | Absorption λₘₐₓ (nm) | Emission λₘₐₓ (nm) | Stokes Shift (nm) |

| Chloroform | 273, 356 | 484 | 128 |

| Methanol | 273, 354 | 484 | 130 |

| DMSO | 275, 362 | 486 | 124 |

Photophysical data for (E)-2-(((2-Methyl-4-(trifluoromethyl)quinolin-6-yl)imino)methyl)phenol. beilstein-archives.orgbeilstein-journals.org

Crystallographic Analysis

While spectroscopic methods reveal molecular connectivity and electronic properties, crystallographic analysis provides the definitive, unambiguous three-dimensional structure of a molecule in the solid state.

Single-crystal X-ray diffraction (XRD) is the gold standard for determining the precise atomic arrangement, bond lengths, bond angles, and intermolecular interactions of a crystalline solid.

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 16.002 (3) |

| b (Å) | 5.170 (1) |

| c (Å) | 17.733 (3) |

| β (°) | 111.11 (2) |

| Volume (ų) | 1368.5 (3) |

| Z | 4 |

Crystallographic data for 4-phenyl-6-(trifluoromethyl)-3,4-dihydroquinolin-2(1H)-one, a related derivative.

Crystal Packing Interactions and Hydrogen Bonding Analysis

The supramolecular architecture of quinoline derivatives, dictated by intermolecular forces, is fundamental to their physical properties. In the solid state, molecules of this compound and its derivatives arrange themselves in specific patterns stabilized by a variety of non-covalent interactions. While specific crystallographic data for this compound is not widely published, analysis of closely related structures provides significant insight into the expected interactions.

Van der Waals forces, π–π stacking, and hydrogen bonds are the primary interactions governing the crystal packing. The planar quinoline ring system facilitates π–π stacking interactions, where aromatic rings align in parallel or slipped-parallel arrangements. The trifluoromethyl (-CF3) group, being highly electronegative, can participate in weaker C–H···F hydrogen bonds and other dipole-dipole interactions, further influencing the molecular packing.

In derivatives of ortho-hydroxy acetophenone (B1666503) used to synthesize related chalcones, intramolecular hydrogen bonding is a known feature. semanticscholar.org For instance, studies on quinoline-chalcone-chromene hybrids reveal the presence of strong intramolecular hydrogen bonds. semanticscholar.org Analysis of similar compounds, such as methyl 2-[(4-cyanophenyl)methoxy]quinoline-4-carboxylate, shows that crystal packing can be dominated by a combination of weak C—H⋯O and C—H⋯N hydrogen bonds, alongside significant π–π stacking interactions. nih.gov The large number of H⋯H, H⋯C/C⋯H, and H⋯O/O⋯H interactions in such crystals indicates that van der Waals forces and hydrogen bonding are the major contributors to the crystal packing. nih.gov

The interplay of these forces dictates the final crystal lattice. For example, in the crystal structure of 6-chloro-2-cyclopropyl-4-(trifluoromethyl)quinoline, a related compound, the asymmetric unit contains one molecule, and the quinoline ring system forms a dihedral angle of 88.8 (2)° with the cyclopropyl (B3062369) ring. nih.gov The specific arrangement is a result of optimizing various weak intermolecular contacts to achieve a stable crystalline form.

| Dipole-Dipole Interactions | Attraction between polar groups. | The electronegative trifluoromethyl group creates a dipole moment, leading to these interactions. |

Chromatographic Techniques for Purity and Quantitative Analysis

Chromatographic methods are indispensable for separating, identifying, and quantifying this compound and its derivatives, ensuring the purity of synthetic batches and enabling accurate analysis.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a primary technique for assessing the purity and performing quantitative analysis of quinoline-based compounds. Reversed-phase HPLC (RP-HPLC) is the most common mode used for these types of moderately polar aromatic compounds.

A typical RP-HPLC method for analyzing this compound would involve a C18 stationary phase, which separates compounds based on their hydrophobicity. The mobile phase usually consists of a mixture of an aqueous buffer (like ammonium (B1175870) acetate) and an organic solvent such as acetonitrile (B52724) or methanol. researchgate.netresearchgate.net The composition of the mobile phase can be run in an isocratic (constant composition) or gradient (varying composition) mode to achieve optimal separation of the main compound from any impurities or related substances. researchgate.net

Detection is commonly performed using an ultraviolet (UV) detector, as the quinoline ring system possesses a strong chromophore that absorbs UV light, typically around 254 nm. For quantitative analysis, a calibration curve is established by running a series of standards of known concentrations. researchgate.net The peak area of the analyte is plotted against its concentration, and a linear regression is applied to the data. researchgate.net This allows for the precise determination of the concentration of this compound in an unknown sample. Method validation according to ICH guidelines ensures the reliability of the results, assessing parameters like linearity, precision, accuracy, and robustness. researchgate.netresearchgate.net

Table 2: Example of HPLC Method Parameters for Quinoline Analysis

| Parameter | Condition | Rationale |

|---|---|---|

| Column | C18 (e.g., Inertsil ODS 3V, 250 x 4.6 mm, 5 µm) researchgate.net | Provides good retention and separation for aromatic, non-polar to moderately polar compounds. |

| Mobile Phase | Acetonitrile:Water or Acetonitrile:Buffer (e.g., 0.01M Ammonium Acetate) researchgate.netresearchgate.net | A mixture of organic solvent and aqueous phase allows for tuning of the elution strength. |

| Flow Rate | 1.0 mL/min | A standard flow rate that provides good efficiency without excessive backpressure. |

| Detection | UV at 254 nm | Quinoline and its derivatives exhibit strong absorbance at this wavelength. |

| Injection Volume | 10-20 µL | Standard volume for analytical HPLC. |

| Column Temperature | Ambient or controlled (e.g., 25-30 °C) | Maintains reproducible retention times. |

Thermo-Analytical Investigations

Thermo-analytical techniques are employed to study the physical and chemical properties of materials as they change with temperature. For this compound, techniques like Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) provide critical information about its thermal stability, melting point, and polymorphic behavior.

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature in a controlled atmosphere. A TGA curve for a stable compound like this compound would show a flat plateau until the onset of decomposition. The temperature at which significant mass loss begins indicates the limit of its thermal stability. This is crucial for determining appropriate storage and processing conditions. Studies on similar heterocyclic compounds have shown they can be thermostable up to their melting point. nih.gov

Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and a reference as a function of temperature. A DSC thermogram reveals thermal transitions such as melting, crystallization, and glass transitions. For this compound, DSC would show a sharp endothermic peak corresponding to its melting point. The presence of multiple melting peaks could indicate the existence of different polymorphic forms or the presence of impurities. The purity of the compound can also be estimated from the shape of the melting peak.

Table 3: Information Obtained from Thermo-Analytical Techniques

| Technique | Measurement | Information Provided for this compound |

|---|---|---|

| TGA | Mass vs. Temperature | - Thermal stability range- Decomposition temperature- Presence of residual solvents or volatiles |

| DSC | Heat Flow vs. Temperature | - Melting point and enthalpy of fusion- Detection of polymorphic forms - Purity estimation- Glass transition temperature (for amorphous solids) |

Biological Activity and Mechanistic Studies of 4 Methyl 6 Trifluoromethyl Quinoline Analogues

Structure-Activity Relationship (SAR) Investigations of Quinoline (B57606) Derivatives with Methyl and Trifluoromethyl Substitutions

Structure-activity relationship (SAR) studies are fundamental in medicinal chemistry for the rational design of more potent and selective drug candidates. For quinoline derivatives, the nature and position of substituents on the bicyclic ring system dramatically influence their biological activities. dntb.gov.uaresearchgate.net The presence and placement of methyl and trifluoromethyl groups, in particular, have been shown to modulate the physicochemical properties and pharmacological effects of these compounds.

The trifluoromethyl (-CF3) group is a key substituent in modern drug design due to its unique electronic properties and steric effects. wechemglobal.com Its incorporation into the quinoline scaffold can significantly alter the molecule's interaction with biological targets and its pharmacokinetic profile. wechemglobal.commdpi.com

The trifluoromethyl group's strong electron-withdrawing nature can influence the electronic environment of the quinoline ring, which can, in turn, affect its binding affinity to enzymes and receptors. wechemglobal.commdpi.com The introduction of a trifluoromethyl group can enhance the binding affinity of a ligand to its target protein. researchgate.net This enhancement can be attributed to several factors, including multipolar interactions between the trifluoromethyl group and carbonyl groups within the protein's binding pocket. nih.gov Furthermore, the CF3 group can participate in halogen bonding and other non-covalent interactions, further stabilizing the ligand-receptor complex. osti.gov Computational studies have shown that fluorine-containing quinoline analogues can exhibit strong binding to protein receptors due to these favorable interactions. osti.gov For instance, the presence of a trifluoromethyl group on a quinoline derivative was found to be beneficial for enhancing its antitumor activity by improving the binding affinity to target proteins. researchgate.net

The position of a methyl group on the quinoline ring can have a profound impact on the biological activity of the resulting analogue. Studies have shown that the location of this substituent can influence the compound's potency and selectivity. For example, in the context of anticancer activity, it has been observed that compounds with a methyl group at the C-5 position of the quinoline ring exhibit more potent activity against cancer cells compared to those with a methyl group at the C-6 position. biointerfaceresearch.com Conversely, for other biological targets, a different substitution pattern may be preferred. The steric bulk and electronic effects of the methyl group can influence how the molecule fits into a binding site and interacts with key residues, thereby dictating its biological efficacy. researchgate.net

Beyond methyl and trifluoromethyl groups, the introduction of other substituents can further modulate the biological activity of quinoline derivatives.

Halogens: The incorporation of halogens like chlorine and fluorine at various positions of the quinoline ring has been shown to enhance antiplasmodial activity. nih.gov For instance, 6-chloro-2-arylvinylquinolines demonstrated potent activity against drug-resistant strains of Plasmodium falciparum. nih.gov The electronic and steric properties of halogens can influence ligand-protein interactions. researchgate.net

Carboxylic Acid: A carboxylic acid group, particularly at the 4-position of the quinoline ring, can be important for interaction with certain biological targets. For example, in a series of quinoline analogues designed as multidrug resistance protein 2 (MRP2) inhibitors, the presence of a 4-carboxy group was found to be crucial for activity. nih.gov

Hydroxyl: The hydroxyl group, especially at the 8-position, can confer a range of biological activities, including antimicrobial, antioxidant, and anti-inflammatory effects, partly due to its ability to chelate metal ions. researchgate.net

Methoxy (B1213986): The presence of methoxy groups can also influence the biological profile. For example, dimethoxy substitution on a phenyl ring at the 2-position of a 4-carboxy quinoline was associated with potent MRP2 inhibition. nih.gov

Hydrazinyl: Compounds with a hydrazine (B178648) carboxamide linker have demonstrated significant cytotoxic activity, suggesting the importance of this functional group for certain anticancer applications. biointerfaceresearch.com

The following table summarizes the influence of various substituents on the biological activity of quinoline derivatives based on several studies.

| Substituent | Position(s) | Observed Biological Activity |

| Trifluoromethyl | 6 | Enhanced lipophilicity and membrane permeability. mdpi.com Potential for increased ligand-enzyme binding affinity. researchgate.netnih.gov |

| Methyl | 4, 5, 6 | Positional effects are critical; C-5 substitution showed higher anticancer potency than C-6 in one study. biointerfaceresearch.com |

| Halogens (Cl, F) | 6, 7 | Enhanced antiplasmodial activity. nih.gov |

| Carboxylic Acid | 4 | Important for MRP2 inhibition. nih.gov |

| Hydroxyl | 8 | Antimicrobial, antioxidant, anti-inflammatory activities. researchgate.net |

| Methoxy | 2 (on phenyl) | Potent MRP2 inhibition. nih.gov |

| Hydrazinyl | Linker | Cytotoxic activity. biointerfaceresearch.com |

The biological potency of quinoline analogues is intricately linked to the electronic and steric properties of their substituents.

Electronic Effects: Electron-withdrawing groups, such as the trifluoromethyl group and halogens, can alter the electron density of the quinoline ring system. This can influence pKa, hydrogen bonding capacity, and the strength of interactions with biological targets. mdpi.comresearchgate.net For example, the strong electron-withdrawing nature of the trifluoromethyl group can lead to multipolar interactions with protein backbones. nih.gov

Steric Effects: The size and shape of substituents play a crucial role in determining how a molecule fits into the binding site of a protein. researchgate.net Bulky substituents can either enhance binding by occupying a hydrophobic pocket or hinder it by causing steric clashes. The position of a substituent is therefore critical. For instance, the introduction of ortho-substituents on a phenyl ring attached to the quinoline core was found to potentially compromise antiplasmodial potency due to steric hindrance. nih.gov The larger steric demand of a pentafluorosulfanyl (SF5) group compared to a trifluoromethyl group has also been explored to probe the effects of steric bulk on biological activity. nih.gov

The interplay of these electronic and steric factors is a key consideration in the design of potent and selective quinoline-based therapeutic agents. researchgate.netnih.gov

Influence of the Trifluoromethyl Group on Molecular Interactions and Biological Profiles

In Vitro Mechanistic Investigations of Pharmacological Targets

The therapeutic potential of quinoline derivatives has prompted extensive research into their mechanisms of action. Analogues of 4-methyl-6-(trifluoromethyl)quinoline have been investigated for their ability to modulate various pharmacological targets, revealing a diverse range of biological activities. This section details the in vitro mechanistic studies of these compounds, focusing on their interactions with specific enzymes that are critical in various pathological conditions.

Quinolones are a well-established class of antibiotics that exert their antibacterial effects by targeting DNA gyrase and topoisomerase IV, essential enzymes in bacterial DNA replication. youtube.com DNA gyrase, a type II topoisomerase, introduces negative supercoils into bacterial DNA, a process crucial for DNA replication and transcription. mdpi.com Topoisomerase IV, also a type II topoisomerase, is primarily involved in the decatenation of daughter chromosomes following replication. youtube.com

While specific inhibitory data for this compound is not extensively available in the public domain, research on structurally related 4-quinolone-3-carboxylic acid derivatives provides insight into the potential of this scaffold. A study on novel 1-trifluoromethyl-4-quinolone derivatives demonstrated significant antibacterial activity. scilit.comnih.gov Specifically, one of the derivatives, compound 8a , exhibited antibacterial efficacy comparable to that of norfloxacin (B1679917) against Staphylococcus aureus, Streptococcus pneumoniae, and Escherichia coli. nih.gov This suggests that the trifluoromethyl group, a key feature of this compound, can be a favorable substitution in the development of potent antibacterial agents targeting these topoisomerases. The mechanism of action of quinolones involves the stabilization of the enzyme-DNA complex, leading to double-strand breaks in the bacterial chromosome and subsequent cell death. youtube.com

Dihydroorotate dehydrogenase (DHODH) is a key enzyme in the de novo pyrimidine (B1678525) biosynthesis pathway, making it an attractive target for the development of anticancer and anti-inflammatory agents. Several studies have highlighted the potential of quinoline derivatives as potent inhibitors of DHODH.

A structure-guided approach to developing improved DHODH inhibitors based on the quinoline core has yielded potent compounds. nih.govnih.govacs.orgresearchgate.netosti.gov These efforts have led to the discovery of quinoline-based analogues with significant inhibitory activity. For instance, certain 4-quinoline carboxylic acid analogues have demonstrated low nanomolar inhibition of DHODH. nih.govacs.org

Interactive Table:

| Compound | DHODH IC₅₀ (nM) |

|---|---|

| Analogue 41 | 9.71 ± 1.4 |

| Analogue 43 | 26.2 ± 1.8 |

| 1,7-Naphthyridine 46 | 28.3 ± 3.3 |

Data sourced from a study on 4-quinoline carboxylic acids as DHODH inhibitors. nih.govacs.org

The data indicates that modifications on the quinoline scaffold can lead to highly potent inhibitors of DHODH. A cocrystal structure of analogue 43 with DHODH revealed a novel water-mediated hydrogen bond interaction, providing a basis for further optimization of this class of inhibitors. nih.govacs.org

Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in epigenetic regulation by removing acetyl groups from histones, leading to chromatin condensation and transcriptional repression. The dysregulation of HDACs is implicated in various cancers, making them a key target for anticancer drug development.

A novel trifluoromethyl quinoline derivative, FKL117, has been identified as a potent inhibitor of HDAC1. ovid.com Mechanistic studies have shown that FKL117 can effectively inhibit the proliferation of cancer cells. The IC₅₀ value for FKL117 in HeLa cells after 48 hours of treatment was found to be 0.43 ± 0.05 µM. ovid.com This indicates a strong potential for trifluoromethyl quinoline analogues in the development of HDAC1-targeted cancer therapies.

Indoleamine 2,3-dioxygenase (IDO) is a heme-containing enzyme that catabolizes the essential amino acid tryptophan along the kynurenine (B1673888) pathway. In the context of cancer, the upregulation of IDO in the tumor microenvironment leads to tryptophan depletion and the accumulation of immunosuppressive metabolites, thereby facilitating tumor immune evasion. nih.govresearchgate.net

While IDO is a validated target for cancer immunotherapy, there is limited specific information in the public domain regarding the inhibitory activity of this compound analogues against this enzyme. The development of small molecule inhibitors of IDO is an active area of research, with various chemical scaffolds being explored for their potential to reverse tumor-induced immune suppression. nih.gov

N-myristoyl transferase (NMT) is an enzyme that catalyzes the attachment of myristate, a 14-carbon saturated fatty acid, to the N-terminal glycine (B1666218) of a variety of proteins. This modification is crucial for protein-membrane interactions and signal transduction pathways. NMT has been validated as a drug target in parasitic infections and is also being explored in the context of cancer. nih.govddg-pharmfac.netrsc.orgnih.gov

Research on quinoline-based inhibitors of NMT has shown promise, particularly in the context of parasitic diseases. Structure-guided optimization of quinoline inhibitors has led to the development of compounds with balanced activity against both Plasmodium vivax and Plasmodium falciparum NMT. nih.gov These studies provide a foundation for exploring the potential of this compound analogues as inhibitors of NMT.

Interaction with Specific Cellular Signaling Pathways

Analogues of this compound have been investigated for their interactions with key cellular signaling pathways implicated in cancer progression, notably the PI3K/Akt/mTOR and Ras/Raf/MEK/ERK pathways. These pathways are critical regulators of cell proliferation, survival, and metabolism, and their deregulation is a common feature in many human cancers. nih.govfrontiersin.orgnih.govresearchgate.netnih.govwikipedia.orgmdpi.com

Research has identified certain quinoline derivatives as potent inhibitors of the PI3K/Akt/mTOR pathway. For instance, a novel quinoline-based compound, 6-(4-phenoxyphenyl)-N-phenylquinolin-4-amine (PQQ), has been identified as a second-generation mTOR inhibitor that effectively disrupts the PI3K-Akt-mTOR signaling cascade in human leukemia HL-60 cells. nih.gov This compound demonstrated potent inhibition of the entire mTOR kinase-dependent functions. nih.gov Similarly, a series of dimorpholinoquinazoline-based compounds, which share a core heterocyclic structure with quinolines, have been synthesized and shown to act as potential inhibitors of the PI3K/Akt/mTOR cascade. nih.gov One of these compounds inhibited the phosphorylation of downstream effectors such as Akt, mTOR, and S6K. nih.gov

While direct studies on this compound's effect on the Ras/Raf/MEK/ERK pathway are not extensively documented, the interconnectedness of this pathway with the PI3K/Akt/mTOR network suggests a potential for crosstalk and indirect modulation. frontiersin.orgresearchgate.net The Ras/Raf/MEK/ERK pathway is a critical cascade that transmits extracellular signals to intracellular targets, regulating fundamental cellular processes like proliferation and differentiation. nih.govnih.govwikipedia.org Given that aberrant activation of this pathway is a driver in many cancers, quinoline-based compounds that can modulate this cascade are of significant interest.

Cellular Assays for Mechanism of Action Elucidation (e.g., Cell Cycle Arrest, Apoptosis Induction)

The cytotoxic effects of this compound analogues are often attributed to their ability to induce programmed cell death (apoptosis) and to halt the cell division cycle.

A study on novel 4-trifluoromethyl-2-anilinoquinoline derivatives demonstrated their capacity to induce both apoptosis and cell cycle arrest in various cancer cell lines. researchgate.net One particular compound from this series, which features a (4-(piperazin-1-yl)phenyl)amino substitution at the 2-position of the quinoline skeleton, was shown to be highly effective in inducing apoptosis. researchgate.net Analysis of the cell cycle revealed that these compounds caused a shortening of the G0/G1 and S phases and an accumulation of cells in the G2/M phase, indicating cell cycle arrest at this checkpoint. researchgate.net

Other quinoline derivatives have also been shown to induce apoptosis through various mechanisms. For example, some quinoline compounds have been found to induce apoptosis in U937 leukemia cells, as evidenced by an increase in the sub-G1 peak in cell cycle analysis, which is indicative of apoptotic DNA fragmentation. mdpi.com The induction of apoptosis by these compounds was further confirmed by caspase activation and annexin (B1180172) V staining assays. mdpi.com The ability of quinoline derivatives to induce apoptosis and cell cycle arrest is a key aspect of their anticancer potential. ijrpr.com

DNA Cleavage Assays

The interaction of quinoline derivatives with DNA is another area of investigation for understanding their mechanism of action. Some quinoline-based compounds have been shown to interact with DNA and inhibit enzymes that act on DNA, such as DNA methyltransferases. nih.govnih.govbiorxiv.org

One study on quinoline-based DNA methyltransferase inhibitors revealed that these compounds can interact with DNA, with some analogues showing strong DNA binding properties. nih.gov This interaction is believed to be a key part of their inhibitory mechanism against these enzymes. nih.gov Furthermore, certain quinoline-based analogues have been shown to elicit a DNA damage response in cancer cells. nih.gov

While direct DNA cleavage assays on this compound are not widely reported, studies on related quinoline structures suggest potential activity. For example, some quinoline-chalcone hybrids have been evaluated for their nucleolytic activities and have been found to induce DNA cleavage in a concentration-dependent manner. This activity is thought to be mediated by the generation of radical species that can damage DNA. The ability of certain quinoline derivatives to intercalate into DNA and inhibit enzymes like topoisomerase II also points towards their potential to interfere with DNA integrity. nih.gov

Preclinical Efficacy Studies (In Vitro and In Vivo Non-Human Models)

Antibacterial Activity Against Specific Microbial Strains (e.g., Escherichia coli, Staphylococcus aureus, Pseudomonas aeruginosa, Klebsiella pneumoniae)

Quinoline derivatives have a long history as antibacterial agents, and research continues to explore their efficacy against a range of pathogenic bacteria, including multidrug-resistant strains. nih.govnih.govresearchgate.netmdpi.com

While specific data for this compound is limited, studies on analogues containing trifluoromethyl groups have shown promising antibacterial activity. For instance, a thiourea-containing quinoline derivative, 1-(3,5-Bis(trifluoromethyl)phenyl)-3-((S)-(6-methoxyquinolin-4-yl)-((1S,2S,4S,5R)-5-vinylquinuclidin-2-yl)methyl)thiourea, was identified as a potent antibacterial agent against methicillin-resistant Staphylococcus aureus (MRSA). nih.gov

Other quinoline derivatives have demonstrated broad-spectrum activity. For example, a series of 2-phenyl-quinoline-4-carboxylic acid derivatives showed activity against Escherichia coli, Pseudomonas aeruginosa, Staphylococcus aureus, and Bacillus subtilis. nih.gov The table below summarizes the antibacterial activity of selected quinoline derivatives against the specified microbial strains.

| Compound/Analogue | Bacterial Strain | Activity (MIC/Inhibition) |

|---|---|---|

| 1-(3,5-Bis(trifluoromethyl)phenyl)-3-((S)-(6-methoxyquinolin-4-yl)...) | Methicillin-Resistant Staphylococcus aureus (MRSA) | MIC50 = 11.44 µM, MIC90 = 17.74 µM nih.gov |

| 2-phenyl-quinoline-4-carboxylic acid derivatives | Escherichia coli | Moderate Activity nih.gov |

| 2-phenyl-quinoline-4-carboxylic acid derivatives | Pseudomonas aeruginosa | Moderate Activity nih.gov |

| 2-phenyl-quinoline-4-carboxylic acid derivatives | Staphylococcus aureus | Moderate Activity nih.gov |

| N-methylbenzofuro[3,2-b]quinoline derivatives | Klebsiella pneumoniae | MIC = 2 µg/mL nih.gov |

Anticancer Potential Against Various Human Cancer Cell Lines

The anticancer properties of quinoline derivatives have been extensively studied, with several analogues of this compound showing significant cytotoxic activity against a variety of human cancer cell lines. researchgate.netijrpr.comnih.govnih.govnih.gov

A notable study focused on a series of novel 4-trifluoromethyl-2-anilinoquinoline derivatives. researchgate.net One of the most promising compounds in this series, featuring a (4-(piperazin-1-yl)phenyl)amino substitution, displayed superior efficacy against four different cancer cell lines. researchgate.net The anticancer activity of these compounds was attributed to their ability to induce apoptosis and cause cell cycle arrest. researchgate.net

Other research has explored the cytotoxic effects of various quinoline derivatives on different cancer types. For example, 5-methyl-5H-indolo[2,3-b]quinoline and its derivatives have been shown to be cytotoxic against hepatocellular carcinoma (HepG2), colon carcinoma (HCT-116), breast cancer (MCF-7), and lung cancer (A549) cell lines. nih.gov The mechanism of action for these compounds involves the upregulation of apoptotic proteins and downregulation of proliferative proteins. nih.gov The table below presents the in vitro anticancer activity of selected quinoline derivatives.

| Compound/Analogue | Cancer Cell Line | Activity (IC50/GI50) |

|---|---|---|

| 4-Trifluoromethyl-2-anilinoquinoline derivative (8b) | PC3 (Prostate) | Potent Activity researchgate.net |

| 4-Trifluoromethyl-2-anilinoquinoline derivative (8b) | LNCaP (Prostate) | Potent Activity researchgate.net |

| 4-Trifluoromethyl-2-anilinoquinoline derivative (8b) | K562 (Leukemia) | Potent Activity researchgate.net |

| 4-Trifluoromethyl-2-anilinoquinoline derivative (8b) | HeLa (Cervical) | Potent Activity researchgate.net |

| 11-(1,4-bisaminopropylpiperazinyl)5-methyl-5H-indolo[2,3-b]quinoline | HepG2 (Liver) | IC50 = 3.3 µg/mL nih.gov |

| 11-(1,4-bisaminopropylpiperazinyl)5-methyl-5H-indolo[2,3-b]quinoline | HCT-116 (Colon) | IC50 = 23 µg/mL nih.gov |

| 11-(1,4-bisaminopropylpiperazinyl)5-methyl-5H-indolo[2,3-b]quinoline | MCF-7 (Breast) | IC50 = 3.1 µg/mL nih.gov |

| 11-(1,4-bisaminopropylpiperazinyl)5-methyl-5H-indolo[2,3-b]quinoline | A549 (Lung) | IC50 = 9.96 µg/mL nih.gov |

Antituberculosis Activity (e.g., Mycobacterium tuberculosis H37Rv, MDR-TB)

The emergence of multidrug-resistant tuberculosis (MDR-TB) has necessitated the development of new antitubercular agents, and quinoline derivatives have shown significant promise in this area. nih.govnih.govyoutube.comfrontiersin.orgnih.gov

A study on a series of 2-(quinolin-4-yloxy)acetamides revealed that the electronic characteristics of substituents on the quinoline ring significantly influence antitubercular activity. nih.gov Notably, a trifluoromethylated molecule (9f) in this series exhibited a minimum inhibitory concentration (MIC) of 0.17 μM against the drug-sensitive Mycobacterium tuberculosis H37Rv strain. nih.gov This finding highlights the potential of incorporating a trifluoromethyl group to enhance antitubercular potency.

Another class of compounds, the diarylquinolines, which includes the FDA-approved drug Bedaquiline, has been a major advancement in the treatment of MDR-TB. nih.gov Bedaquiline acts by a novel mechanism, inhibiting the proton pump of mycobacterial ATP synthase. nih.gov Additionally, novel trifluoromethyl pyrimidinone compounds have been identified with potent activity against M. tuberculosis. frontiersin.org The table below summarizes the antituberculosis activity of selected quinoline and related derivatives.

| Compound/Analogue | Mycobacterial Strain | Activity (MIC) |

|---|---|---|

| 2-(Quinolin-4-yloxy)acetamide (9f) | Mycobacterium tuberculosis H37Rv | 0.17 µM nih.gov |

| 2-(Quinolin-4-yloxy)acetamide (6m) | Mycobacterium tuberculosis H37Rv | 0.09 µM nih.gov |

| Bedaquiline (a diarylquinoline) | Multidrug-Resistant Mycobacterium tuberculosis (MDR-TB) | Approved for clinical use nih.gov |

| Trifluoromethyl pyrimidinone derivative | Mycobacterium tuberculosis | IC90 < 5 µM frontiersin.org |

Antimalarial Activity (e.g., Plasmodium vivax, Plasmodium berghei, Leishmania species)

Quinoline derivatives have historically been pivotal in the fight against malaria, with compounds like chloroquine (B1663885) and mefloquine (B1676156) being frontline treatments for decades. The emergence of drug-resistant strains of Plasmodium, the causative agent of malaria, has necessitated the development of new and effective antimalarial agents. Analogues of this compound have shown promise in this area, exhibiting activity against various parasitic species, including those responsible for malaria and leishmaniasis.

Research into novel 4-aminoquinoline (B48711) derivatives has demonstrated their potential to combat multidrug-resistant Plasmodium falciparum and Plasmodium vivax. nih.govresearchgate.net While specific data on this compound is limited, the broader class of trifluoromethyl- and bis(trifluoromethyl)quinoline derivatives has been assessed for its antimalarial activity. These compounds have shown in vitro activity against chloroquine-sensitive strains of P. falciparum. nih.gov Notably, derivatives containing two trifluoromethyl groups displayed slightly higher activity than those with a single trifluoromethyl group. nih.gov

In vivo studies using rodent malaria models, such as Plasmodium berghei, have been crucial in evaluating the efficacy of new quinoline derivatives. For instance, certain hydrazine derivative quinoline compounds have demonstrated activity against the development of blood-stage parasites in mice infected with P. berghei, with efficacy comparable to the reference drug chloroquine. nih.gov Furthermore, novel 4-aminoquinoline analogues have been shown to cure BALB/c mice infected with P. berghei. nih.govresearchgate.net

The activity of quinoline analogues extends to other protozoan parasites, such as Leishmania species, the causative agents of leishmaniasis. Substituted quinoline-chalcones have been synthesized and evaluated for their in vitro activity against the intracellular form of Leishmania donovani. Several analogues have demonstrated potent antileishmanial activity, with some compounds showing greater efficacy than the initial lead compound. nih.gov

| Compound/Analogue Class | Target Organism | Activity Type | Key Findings | Reference |

|---|---|---|---|---|

| Novel 4-aminoquinoline derivatives | Plasmodium falciparum, Plasmodium vivax | In vitro | Active against multidrug-resistant strains. | nih.govresearchgate.net |

| 2,8-bis(trifluoromethyl)quinoline derivatives | Plasmodium falciparum (D10 strain) | In vitro | IC50 values of 4.8 and 5.2 µg/mL. | nih.gov |

| Hydrazine derivative quinoline | Plasmodium berghei | In vivo | Activity similar to chloroquine in reducing blood parasites. | nih.gov |

| Substituted quinoline-chalcone (analogue 8f) | Leishmania donovani | In vitro | IC50 value of 0.17 µM. | nih.gov |

| Substituted quinoline-chalcone (analogue 8b) | Leishmania donovani | In vitro | IC50 value of 0.84 µM. | nih.gov |

Potential in Agricultural Applications (e.g., Herbicide, Fungicide, Insecticide Activity)

The chemical scaffold of quinoline and its derivatives has also been extensively explored for its utility in agriculture. The introduction of a trifluoromethyl group is a common strategy in the design of modern pesticides to enhance their efficacy and stability.

Fungicide Activity: Fluorinated quinoline analogues have demonstrated significant antifungal activity against a range of plant pathogens. nih.gov For example, a series of new fluorinated quinoline derivatives were synthesized and tested against ten phytopathogenic fungi. Several of these compounds exhibited good to moderate activity against fungi such as Sclerotinia sclerotiorum, Rhizoctonia solani, Alternaria solani, and Pyricularia oryzae. nih.gov The inhibition rates of some of these novel compounds were comparable or even superior to the positive control, Tebufloquin. nih.gov

Insecticide Activity: Quinoline derivatives have also been investigated for their insecticidal properties. A series of new quinoline derivatives containing a perfluoropropanyl moiety were designed and synthesized, with some compounds showing good insecticidal activity against pests like Plutella xylostella and Mythimna separata at a concentration of 100 mg/L. researchgate.net

Herbicide Activity: While direct evidence for the herbicidal activity of this compound is not prominent, the broader class of quinoline and trifluoromethyl-containing heterocyclic compounds is well-represented in the herbicide market.

| Application | Compound/Analogue Class | Target Organism/Pest | Key Findings | Reference |

|---|---|---|---|---|

| Fungicide | Fluorinated quinoline analogues (e.g., 2b, 2e, 2f, 2k, 2n) | Sclerotinia sclerotiorum | >80% inhibition at 50 µg/mL. | nih.gov |

| Fungicide | Fluorinated quinoline analogue (2g) | Rhizoctonia solani | 80.8% inhibition at 50 µg/mL. | nih.gov |

| Insecticide | Quinoline derivative containing perfluoropropanyl moiety (4e) | Plutella xylostella, Mythimna separata | Good activity at 100 mg/L. | researchgate.net |

Immunomodulatory Investigations

The quinoline nucleus is not only a pharmacophore for antimicrobial and antiparasitic agents but also exhibits immunomodulatory properties. Certain quinoline derivatives have been shown to influence the inflammatory response by modulating the production of key cytokines.